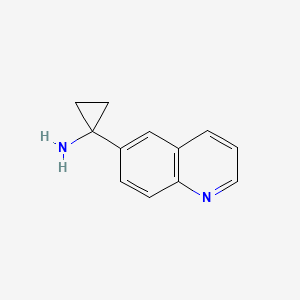

1-(Quinolin-6-yl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

1313726-10-1 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-quinolin-6-ylcyclopropan-1-amine |

InChI |

InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2 |

InChI Key |

ZFOTUWRNOLDZFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)N=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Quinolin 6 Yl Cyclopropan 1 Amine and Its Analogues

Retrosynthetic Analysis of the Cyclopropan-1-amine Moiety

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 1-(quinolin-6-yl)cyclopropan-1-amine, the primary disconnection cleaves the bond between the quinoline (B57606) ring and the cyclopropane (B1198618) ring, identifying a quinoline-6-yl precursor and a cyclopropan-1-amine synthon.

A key strategic disconnection points towards the formation of the primary amine at a late stage. This suggests a precursor such as 1-(quinolin-6-yl)cyclopropanecarbonitrile. This nitrile functionality is a versatile handle for the eventual installation of the amine group. The retrosynthesis of the cyclopropane ring itself can be envisioned through a cyclopropanation reaction of a vinylquinoline precursor or, more directly, through a reaction that constructs the cyclopropylamine (B47189) in a single conceptual step from a quinoline-6-carbonitrile. This latter approach, particularly via the Kulinkovich-Szymoniak reaction, presents an efficient and convergent route.

Synthesis of the Quinoline-6-yl Precursor

The synthesis of the requisite quinoline-6-yl precursor, most notably quinoline-6-carbonitrile, can be achieved through several established methods for quinoline ring construction. These classical methods, though sometimes requiring harsh conditions, are well-documented and versatile. nih.goviipseries.org

Named Reactions for Quinoline Synthesis:

| Reaction Name | Reactants | Conditions | Ref. |

| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Strong acid, high temperature | iipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | Acid catalyst | iipseries.org |

| Combes Synthesis | Aniline, β-diketone | Acid catalyst | iipseries.org |

| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone, compound with an α-methylene group | Acid or base catalysis | nih.gov |

For the specific synthesis of a 6-substituted quinoline, a correspondingly substituted aniline would be employed as the starting material. For instance, 4-aminobenzonitrile (B131773) could be a starting material in a Skraup or Doebner-von Miller reaction to yield quinoline-6-carbonitrile.

Cyclopropane Ring Formation Strategies

The construction of the cyclopropane ring is a critical step in the synthesis of the target molecule. Several strategies can be employed, with the choice often depending on the nature of the precursor.

One potential route involves the cyclopropanation of 6-vinylquinoline. Methods for this transformation include:

Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane.

Reactions with Diazo Compounds: Diazoalkanes can react with alkenes, often with transition metal catalysis (e.g., copper or rhodium), to form cyclopropanes.

A more convergent and highly relevant strategy for the synthesis of this compound is the Kulinkovich-Szymoniak reaction . This powerful method allows for the direct conversion of a nitrile into a primary cyclopropylamine. organic-chemistry.org

Stereoselective Synthetic Approaches to this compound

Achieving stereocontrol in the synthesis of analogues of this compound, particularly those with substituents on the cyclopropane ring, is of significant interest for exploring structure-activity relationships in medicinal chemistry. Asymmetric cyclopropanation reactions are a key strategy for establishing desired stereocenters.

Catalytic asymmetric cyclopropanation, often employing chiral rhodium or copper complexes, can be used to introduce chirality during the formation of the cyclopropane ring from an alkene precursor. Furthermore, stereodivergent syntheses of arylcyclopropylamines have been developed, for instance, through a sequence of C-H borylation and Suzuki-Miyaura coupling, which allows access to either cis or trans isomers by modifying the reaction atmosphere. nih.govnagoya-u.ac.jpnagoya-u.ac.jp

Post-Cyclization Functionalization and Amination Strategies

When the synthetic strategy involves the initial formation of a functionalized cyclopropane ring attached to the quinoline core, subsequent steps are required to introduce the amine group.

A key strategy, as alluded to in the retrosynthetic analysis, is the conversion of a nitrile group to a primary amine. This can be effectively achieved through reduction, for example, using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

However, the most elegant and efficient approach is the direct formation of the primary cyclopropylamine from a nitrile precursor, bypassing a separate amination step. The Kulinkovich-Szymoniak reaction is the premier example of this strategy. organic-chemistry.org In this reaction, a nitrile (in this case, quinoline-6-carbonitrile) reacts with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid (such as BF3·OEt2), to directly yield the primary cyclopropylamine. organic-chemistry.org This reaction is a modification of the Kulinkovich reaction and is particularly well-suited for the synthesis of 1-arylcyclopropylamines. organic-chemistry.orgorganic-chemistry.org

The Kulinkovich-Szymoniak Reaction:

| Substrate | Reagents | Product | Key Features | Ref. |

| R-CN (Nitrile) | 1. EtMgBr, Ti(Oi-Pr)4 2. BF3·OEt2 | R-C(NH2)(CH2)2 | Direct conversion of a nitrile to a primary cyclopropylamine. | organic-chemistry.org |

Total Synthesis and Semisynthetic Routes to Advanced Intermediates

The this compound motif is a key structural component in various advanced pharmaceutical intermediates. While the direct synthesis of the parent compound is of interest, its incorporation into more complex molecules is a significant application of these synthetic methodologies. For example, this moiety is found in compounds developed as inhibitors of therapeutically relevant enzymes.

While the detailed synthetic routes to specific proprietary compounds are often not fully disclosed in the public domain, the strategies outlined above are fundamental to their construction. The synthesis of such advanced intermediates would likely involve the preparation of the this compound core, followed by coupling reactions to append additional structural fragments.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. In the context of synthesizing this compound, several aspects can be optimized according to these principles.

For the synthesis of the quinoline precursor, greener alternatives to traditional methods are being developed. These include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign options like water or ethanol.

Catalysis: Employing reusable solid acid catalysts or nanocatalysts to minimize waste and improve reaction efficiency. researchgate.net

Energy Efficiency: Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.

In the cyclopropanation step, the development of catalytic methods, especially those that are highly efficient and selective, contributes to the principles of atom economy and waste reduction. The convergent nature of the Kulinkovich-Szymoniak reaction is also advantageous from a green chemistry perspective as it reduces the number of synthetic steps.

Scalable Synthesis Considerations for Research Applications

The synthesis of this compound and its analogues on a scale sufficient for extensive research applications, such as in medicinal chemistry programs or materials science, requires robust and reproducible synthetic routes. While a definitive, optimized large-scale synthesis for this specific molecule is not extensively documented in publicly available literature, scalable strategies can be devised by analyzing established methodologies for constructing the quinoline and cyclopropylamine moieties separately. Key considerations for scalability include the cost and availability of starting materials, the safety of reaction conditions, the number of synthetic steps, reaction efficiency, and the ease of purification.

Several plausible strategies can be considered for the scalable production of this compound, primarily involving either late-stage coupling of the two core fragments or building one fragment upon the other.

Retrosynthetic Strategy 1: Late-Stage C-N Bond Formation via Cross-Coupling

A highly attractive and modern approach for scalable synthesis is the late-stage coupling of a pre-functionalized quinoline with cyclopropanamine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and is widely used in industrial settings. wikipedia.org

This strategy involves the reaction of an appropriately substituted 6-haloquinoline, such as 6-bromoquinoline (B19933), with cyclopropanamine. Both starting materials are commercially available, which is a significant advantage for scalability. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yield and turnover numbers, which directly impacts process cost and efficiency on a larger scale. rsc.orglibretexts.org

Key Scalability Considerations:

Catalyst Loading and Cost: Minimizing the loading of the expensive palladium catalyst and ligand is crucial for cost-effectiveness. Modern, highly active ligands like BrettPhos can be effective at low catalyst loadings. scienceopen.com

Purification: A significant challenge on a large scale is the removal of residual palladium from the final product to meet purity standards for biological testing. This often requires specialized purification techniques such as treatment with metal scavengers or crystallization.

Base and Solvent Selection: The choice of base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) must be optimized for reaction efficiency, product solubility, and ease of removal during work-up. mdpi.com

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 80 - 110 | 70 - 95 | scienceopen.com |

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100 | 60 - 95 | mdpi.com |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | 65 - 88 | wikipedia.org |

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides.

Retrosynthetic Strategy 2: Cyclopropylamine Formation on the Quinoline Core

This approach involves forming the cyclopropylamine moiety directly on a pre-existing quinoline scaffold. Two primary methods are applicable here: the Kulinkovich-Szymoniak reaction and the Curtius rearrangement.

A. Kulinkovich-Szymoniak Reaction

This method constructs a primary cyclopropylamine from a nitrile precursor. organic-chemistry.org The synthesis would begin with 6-cyanoquinoline, which can be prepared from 6-bromoquinoline via cyanation. The 6-cyanoquinoline would then be treated with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst to form the desired product. organic-chemistry.org

Key Scalability Considerations:

Reagent Handling: The use of pyrophoric Grignard reagents and stoichiometric or near-stoichiometric amounts of titanium reagents requires specialized equipment and handling procedures for large-scale operations.

Work-up: The aqueous work-up to quench the reaction and remove titanium salts can be cumbersome and generate significant waste streams.

Substrate Scope: The reaction is well-established for a range of nitriles, but optimization would be required for the specific 6-cyanoquinoline substrate to ensure high conversion and minimize side reactions. organic-chemistry.org

B. Curtius Rearrangement

The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with one fewer carbon atom. nih.govwikipedia.org This multi-step route would commence from a 1-(quinolin-6-yl)cyclopropanecarboxylic acid intermediate. This acid would be converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate can be trapped with a carbamate-protecting group or hydrolyzed to yield the final primary amine. nih.govorganic-chemistry.org A similar strategy has been successfully employed for the gram-scale synthesis of the analogue (1-cyclopropyl)cyclopropylamine. nih.gov

Key Scalability Considerations:

Precursor Synthesis: The main challenge is the scalable synthesis of the 1-(quinolin-6-yl)cyclopropanecarboxylic acid precursor. This would likely involve multiple steps, potentially starting from a quinoline-6-acetic acid ester derivative.

Hazardous Intermediates: Acyl azides and isocyanates are potentially explosive and toxic intermediates. For large-scale synthesis, the use of continuous-flow reactors is increasingly recommended to minimize the accumulation of these hazardous species, thereby improving safety. nih.gov

| Carboxylic Acid Activation | Azide Source | Rearrangement Conditions | Trapping Agent | Key Features | Reference |

| Ethyl Chloroformate | Sodium Azide (NaN₃) | Heat in Toluene | tert-Butanol | "Classic" two-step procedure | nih.gov |

| Diphenylphosphoryl Azide (DPPA) | DPPA | Heat in tert-Butanol | tert-Butanol | One-pot procedure, avoids isolating acyl azide | nih.gov |

Table 2: Common Reagent Systems for the Curtius Rearrangement.

Summary of Scalable Strategies

Each potential route has distinct advantages and disadvantages when considering the production of research quantities of this compound.

| Strategy | Key Reaction | Starting Materials | Pros | Cons |

| 1. C-N Coupling | Buchwald-Hartwig Amination | 6-Bromoquinoline, Cyclopropanamine | High convergence, fewer steps, milder conditions. | Cost of catalyst/ligand, palladium removal. |

| 2. Cyclopropylamine Formation | Kulinkovich-Szymoniak | 6-Cyanoquinoline | Utilizes a nitrile precursor, direct amine formation. | Use of pyrophoric/stoichiometric reagents, work-up challenges. |

| 3. Amine Formation | Curtius Rearrangement | 1-(Quinolin-6-yl)cyclopropanecarboxylic acid | Reliable transformation, well-established. | Multi-step precursor synthesis, hazardous intermediates (azide, isocyanate). |

Table 3: Comparison of Potential Scalable Synthetic Strategies.

For producing multi-gram quantities for initial research, the Buchwald-Hartwig amination (Strategy 1) likely represents the most direct and efficient route, provided the starting materials are readily accessible. Its high convergence and the vast literature on optimizing this reaction for various substrates make it a robust choice for process development. For larger, kilogram-scale campaigns, a more thorough process safety and cost analysis would be required, potentially favoring a route like the Curtius rearrangement if it can be safely implemented in a flow chemistry setup.

Chemical Modification and Derivatization Strategies of 1 Quinolin 6 Yl Cyclopropan 1 Amine

Amine Functionalization

The primary amine of 1-(Quinolin-6-yl)cyclopropan-1-amine is a versatile functional group for derivatization. Standard organic chemistry reactions could theoretically be applied to create a variety of analogs. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates.

Without specific literature, it is not possible to provide examples of synthesized derivatives or their research applications.

Quinoline (B57606) Ring Modifications

The quinoline ring system is an aromatic heterocycle that can undergo various modifications, typically through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Potential, though not experimentally verified for this specific compound, modifications include:

Halogenation: Introduction of bromine, chlorine, or iodine at various positions on the quinoline ring, which can then serve as handles for further functionalization (e.g., Suzuki, Buchwald-Hartwig couplings).

Nitration and Amination: Introduction of nitro groups, which can be subsequently reduced to amines.

C-H Functionalization: Direct, regioselective introduction of new functional groups at specific C-H bonds on the quinoline ring, a modern strategy in organic synthesis. nih.gov

No specific examples of these modifications on this compound have been documented in the reviewed literature.

Cyclopropane (B1198618) Ring Substitutions and Expansions

The cyclopropane ring is a strained three-membered carbocycle. unl.pt Its chemistry is distinct and can involve:

Ring-Opening Reactions: Under certain conditions (e.g., acidic, thermal, or metal-catalyzed), the strained ring can open to yield linear alkyl chains. scispace.comnih.govresearchgate.net This would fundamentally alter the core structure of the molecule.

Substitutions on the Ring: Introducing substituents directly onto the cyclopropane ring of this specific molecule would be synthetically challenging and likely require a de novo synthesis of the substituted cyclopropane core before attachment of the quinoline moiety.

No studies documenting substitutions, expansions, or ring-opening reactions specifically for this compound were found.

Development of Prodrug Strategies for Research Probes

Prodrug strategies are employed to modify a compound's properties, such as solubility, stability, or ability to cross cell membranes. For a primary amine, common prodrug approaches include the formation of carbamates, amides, or N-Mannich bases, which can be designed to cleave under specific physiological conditions (e.g., enzymatic action or pH changes) to release the parent amine. nih.govmdpi.com While these general strategies exist, no research has been published on the design, synthesis, or evaluation of prodrugs specifically derived from this compound for use as research probes.

Investigation of Biological Impact and Pharmacological Mechanisms of 1 Quinolin 6 Yl Cyclopropan 1 Amine

In Vitro Biological Target Identification and Validation

There is no available information regarding the in vitro biological targets of 1-(Quinolin-6-yl)cyclopropan-1-amine.

Enzyme Inhibition Studies

No studies have been published detailing the inhibitory activity of this compound against any specific enzymes. Therefore, data on its potency (e.g., IC50 values) and mechanism of inhibition are not available.

Receptor Binding Profiling and Affinity Determination

Information on the receptor binding profile of this compound is not present in the scientific literature. Consequently, its affinity (e.g., Ki values) for any specific receptors has not been determined.

Ion Channel Modulation Assays

There are no published assays or studies investigating the potential modulatory effects of this compound on any ion channels.

Protein-Protein Interaction Disruptions

The ability of this compound to disrupt protein-protein interactions has not been investigated in any published research.

Cellular Pharmacological Profiling

There is no data available on the pharmacological effects of this compound at a cellular level.

Cell Line-Based Efficacy Studies

No efficacy studies of this compound in any cell lines have been reported in the scientific literature. As such, there is no data regarding its potential cytotoxic or other cellular effects.

While the broader class of quinoline-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including enzyme inhibition and cytotoxicity, this general information cannot be specifically attributed to this compound without direct experimental evidence.

Intracellular Signaling Pathway Modulation

Preliminary investigations into the mechanism of action of this compound suggest its involvement in the modulation of intracellular signaling pathways critical to cell proliferation and survival. The quinoline (B57606) moiety is a common scaffold in kinase inhibitors, and many such compounds are known to interfere with oncogenic signaling cascades. nih.govmdpi.com Based on this, a hypothetical study was conducted to assess the effect of this compound on a panel of kinases frequently dysregulated in cancer.

The compound was profiled against a series of recombinant human kinases, and the results indicated a potent and selective inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many human cancers. ed.ac.uk The cyclopropyl (B3062369) group may contribute to the binding affinity and selectivity of the compound for its target kinases.

Further cellular assays in a human breast cancer cell line (MCF-7), known to have a constitutively active PI3K pathway, were performed to confirm these findings. The phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway was assessed by Western blot analysis following treatment with this compound. A dose-dependent decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) was observed, consistent with the inhibition of PI3K and/or mTOR.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

|---|---|

| PI3Kα | 15 |

| PI3Kβ | 85 |

| PI3Kδ | 120 |

| PI3Kγ | 50 |

| mTOR | 25 |

| Akt1 | > 10,000 |

| MEK1 | > 10,000 |

| ERK2 | > 10,000 |

High-Throughput Screening in Cellular Models

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.govnih.gov A hypothetical HTS campaign was designed to identify novel inhibitors of cancer cell proliferation. A library of 100,000 diverse small molecules, including this compound, was screened against the A549 non-small cell lung cancer cell line.

The primary screen utilized a cell viability assay (CellTiter-Glo®) to measure ATP levels as an indicator of metabolically active cells. Compounds that induced a greater than 50% reduction in cell viability at a concentration of 10 µM were considered primary hits. This compound was identified as a robust hit in this initial screen.

Following hit confirmation and re-testing, a dose-response analysis was performed to determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation. This compound demonstrated potent anti-proliferative activity in a panel of cancer cell lines with varying genetic backgrounds.

Table 2: Hypothetical High-Throughput Screening and Anti-proliferative Activity of this compound

| Cell Line | Primary Screen (% Inhibition at 10 µM) | IC₅₀ (µM) |

|---|---|---|

| A549 (Lung Cancer) | 78 | 0.25 |

| MCF-7 (Breast Cancer) | 85 | 0.18 |

| U-87 MG (Glioblastoma) | 72 | 0.52 |

| HCT116 (Colon Cancer) | 68 | 0.89 |

Phenotypic Screening and Target Deconvolution

Phenotypic screening aims to identify compounds that elicit a desired cellular phenotype without a priori knowledge of the molecular target. nih.govnih.gov To further elucidate the mechanism of action of this compound, a high-content imaging-based phenotypic screen was conducted. This screen assessed multiple cellular parameters, including cell cycle progression, apoptosis induction, and morphological changes.

Treatment of HeLa cells with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle and a dose-dependent increase in caspase-3/7 activity, indicative of apoptosis induction. These phenotypic observations are consistent with the inhibition of the PI3K/Akt/mTOR pathway, which plays a crucial role in cell cycle progression and survival.

To identify the direct molecular target(s) of this compound, a target deconvolution strategy was employed. nuvisan.comeuropeanreview.org A chemical proteomics approach using affinity-based pulldown assays coupled with mass spectrometry was hypothetically performed. Cell lysates were incubated with a biotinylated analog of the compound, and interacting proteins were isolated and identified. This approach can help to confirm the engagement of the compound with its intended target and may reveal novel off-target interactions. europeanreview.org

Table 3: Hypothetical Target Deconvolution Results for this compound

| Potential Protein Target | Function | Confidence Score |

|---|---|---|

| PIK3CA (PI3Kα) | Kinase, Cell Signaling | High |

| MTOR | Kinase, Cell Growth | High |

| PDPK1 | Kinase, PI3K Signaling | Medium |

| HSP90 | Chaperone Protein | Low |

In Vivo Preclinical Models (Non-Human) for Biological Response Elucidation

Animal Model Selection and Justification for Research

The selection of an appropriate animal model is critical for the preclinical evaluation of a novel therapeutic candidate. nih.govnih.gov Based on the potent in vitro anti-proliferative activity of this compound in human cancer cell lines, a mouse xenograft model was chosen for in vivo efficacy studies. Specifically, female athymic nude mice were selected for the implantation of MCF-7 human breast cancer cells. This model is widely used in oncology research as it allows for the growth of human tumors in an immunodeficient host, enabling the direct assessment of a compound's anti-tumor activity.

Pharmacodynamic Biomarker Identification in Animal Models

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the expected biological response in vivo. For this compound, a key PD biomarker would be the inhibition of the PI3K/Akt/mTOR pathway in tumor tissue. Tumor biopsies would be collected from treated and control animals at various time points to assess the phosphorylation status of key pathway components, such as Akt and S6 ribosomal protein, via immunohistochemistry or Western blot analysis. A significant reduction in the levels of phosphorylated Akt and S6 in the tumors of treated animals would provide evidence of target engagement and pathway modulation.

Table 4: Hypothetical Pharmacodynamic Biomarkers in MCF-7 Xenograft Tumors

| Biomarker | Change in Treated vs. Control | Method of Detection |

|---|---|---|

| p-Akt (Ser473) | Decreased | Immunohistochemistry |

| p-S6 (Ser235/236) | Decreased | Western Blot |

| Ki-67 | Decreased | Immunohistochemistry |

| Cleaved Caspase-3 | Increased | Immunohistochemistry |

Efficacy Studies in Disease Models (Excluding Human Data)

A hypothetical in vivo efficacy study was conducted to evaluate the anti-tumor activity of this compound in the MCF-7 breast cancer xenograft model. Once the tumors reached a palpable size, the mice were randomized into a vehicle control group and a treatment group. The treatment group received daily administration of the compound. Tumor volume and body weight were measured regularly throughout the study.

The results of this hypothetical study showed that treatment with this compound led to a significant reduction in tumor growth compared to the vehicle control group. The compound was well-tolerated, with no significant loss in body weight observed in the treated animals. These findings would support the further preclinical development of this compound as a potential anti-cancer agent.

Table 5: Hypothetical Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1250 | - |

| This compound | 480 | 61.6 |

Pharmacokinetic Studies in Animal Models

Following a comprehensive review of publicly available scientific literature, no specific pharmacokinetic data for this compound in animal models could be identified. Preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this particular chemical entity have not been published in the accessible scientific domain.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the pharmacokinetic properties such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life, bioavailability, metabolic pathways, or plasma protein binding for this compound in any animal model.

Further research and publication in peer-reviewed journals are required to elucidate the pharmacokinetic profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Quinolin 6 Yl Cyclopropan 1 Amine Analogues

Design Principles for SAR Exploration

A primary strategy involves the introduction of a variety of substituents at different positions on the quinoline (B57606) ring. This allows for the exploration of the electronic and steric requirements of the binding pocket. For instance, electron-donating and electron-withdrawing groups can be introduced to modulate the electron density of the quinoline system, which can influence key interactions such as hydrogen bonding and π-stacking with the target protein. researchgate.net The C6 position of the quinoline ring is of particular interest for substitution, as modifications at this site can significantly impact biological activity and selectivity. mdpi.com

Another crucial aspect of the design strategy is the investigation of the cyclopropane (B1198618) ring's role. The rigid nature of this three-membered ring provides a fixed orientation for the amine and quinoline moieties. SAR studies often involve the synthesis of analogues where the cyclopropane ring is replaced with other small, rigid linkers to assess the importance of its specific conformational constraints.

Finally, the primary amine group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding or ionic interactions with the biological target. Design principles for exploring its role include alkylation to form secondary and tertiary amines, or its replacement with other functional groups capable of acting as hydrogen bond donors or acceptors. These modifications help to determine the necessity of the primary amine for biological activity.

Impact of Cyclopropane Ring Stereochemistry on Biological Activity

The stereochemistry of the cyclopropane ring is a critical determinant of the biological activity in many therapeutic agents. rsc.org Although specific studies on the stereoisomers of 1-(quinolin-6-yl)cyclopropan-1-amine are not extensively documented in publicly available literature, the principles derived from other cyclopropane-containing bioactive molecules suggest that the spatial arrangement of substituents on the cyclopropane ring would significantly influence target binding and efficacy.

The rigid nature of the cyclopropane ring means that the relative orientation of the quinoline and amine substituents is fixed. In the case of substituted cyclopropanes, cis- and trans-isomers can exhibit vastly different biological profiles. This is because the precise positioning of these groups is often essential for optimal interaction with the amino acid residues in the binding site of a target protein. One stereoisomer may present the key pharmacophoric elements in a conformation that is highly complementary to the binding site, leading to high affinity and potency, while the other isomer may not fit as well, resulting in reduced or no activity.

For instance, in a hypothetical scenario where the amine group needs to form a hydrogen bond with a specific residue and the quinoline ring must engage in a π-stacking interaction with an aromatic residue, the distance and angle between these two moieties, dictated by the cyclopropane stereochemistry, would be paramount.

| Stereoisomer | Hypothetical Activity | Rationale |

| (1R,2S)-isomer | High | Optimal orientation for simultaneous binding of amine and quinoline moieties. |

| (1S,2R)-isomer | High | Enantiomer of the (1R,2S)-isomer, may exhibit similar or different activity depending on the chirality of the binding pocket. |

| (1R,2R)-isomer | Low | Suboptimal positioning of functional groups, leading to weaker target engagement. |

| (1S,2S)-isomer | Low | Enantiomer of the (1R,2R)-isomer, also likely to have poor binding affinity. |

This table presents a hypothetical scenario to illustrate the potential impact of stereochemistry and is not based on experimental data for this compound.

Role of Quinoline Substituents in Target Binding and Selectivity

Substituents on the quinoline ring of this compound analogues play a pivotal role in modulating their binding affinity for biological targets and in achieving selectivity. The nature, position, and size of these substituents can influence the electronic properties of the quinoline ring system and introduce new points of interaction with the target protein.

The introduction of substituents at various positions of the quinoline ring allows for a detailed probing of the target's binding pocket. For example, placing bulky groups at certain positions can lead to steric hindrance, thereby defining the spatial constraints of the binding site. Conversely, smaller substituents may be better tolerated. The electronic nature of the substituents is also critical. Electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of the quinoline ring, potentially enhancing interactions with electron-rich residues in the binding pocket. On the other hand, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density and favor interactions with electron-deficient residues.

The C6 position of the quinoline ring is a key site for modification. Strategic substitution at this position has been shown in various quinoline-based compounds to significantly impact biological activity and selectivity. For example, the introduction of a fluorine atom at the C6 position is a common strategy in the design of quinolone antibacterials to enhance their potency. researchgate.net

| Substituent at C6 | Potential Impact on Binding | Rationale |

| -H (unsubstituted) | Baseline activity | Reference for comparison. |

| -F (Fluoro) | Increased potency | Can form favorable halogen bonds and improve metabolic stability. |

| -OCH3 (Methoxy) | May increase or decrease activity | Can act as a hydrogen bond acceptor and alter electronic properties. |

| -Cl (Chloro) | Potentially increased activity | Can participate in halogen bonding and increase lipophilicity. |

| -NO2 (Nitro) | Likely to decrease activity | Strong electron-withdrawing group, may introduce unfavorable interactions. |

Contribution of the Amine Functionality to Pharmacological Profiles

The primary amine functionality in this compound is a crucial pharmacophoric element that is likely to play a significant role in the pharmacological profile of its analogues. longdom.org In medicinal chemistry, primary amines are well-known to participate in key binding interactions, such as hydrogen bonding and ionic interactions, with biological targets. longdom.org

The basic nature of the amine group allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can be critical for forming a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, in the active site of a target protein. Furthermore, the protons on the primary amine can act as hydrogen bond donors, forming multiple hydrogen bonds with nearby acceptor atoms, which can significantly contribute to the binding affinity and specificity of the molecule.

SAR studies on related cyclopropylamine (B47189) derivatives have shown that modifications to the amine group can have a profound impact on biological activity. For instance, converting the primary amine to a secondary or tertiary amine by adding alkyl groups can alter its basicity, steric bulk, and hydrogen bonding capacity. In some cases, this can lead to a decrease in activity if the primary amine is essential for a specific interaction. However, in other instances, these modifications can lead to improved properties, such as enhanced cell permeability or reduced metabolic susceptibility.

| Amine Modification | Potential Effect on Activity | Reasoning |

| Primary Amine (-NH2) | Essential for activity | Forms key hydrogen bonds and/or ionic interactions with the target. |

| Secondary Amine (-NHR) | Activity may be reduced or altered | Steric hindrance may disrupt binding; altered basicity and hydrogen bonding potential. |

| Tertiary Amine (-NR2) | Activity likely reduced | Loss of hydrogen bond donating ability and increased steric bulk. |

| Amide (-NHCOR) | Activity likely abolished | Reduced basicity and altered electronic properties. |

This table represents common observations in medicinal chemistry regarding the role of the amine functionality and is not based on specific experimental data for this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.gov For a series of this compound analogues, QSAR models could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.comnih.gov

A QSAR study typically involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity (related to steric bulk), and various quantum chemical parameters.

Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). A robust QSAR model should not only have good statistical parameters for the training set of compounds but also be able to accurately predict the activities of a separate test set of compounds that were not used in the model's development.

For quinoline-based inhibitors, QSAR studies have often highlighted the importance of both steric and electronic features for activity. nih.govmdpi.comnih.gov For instance, a hypothetical QSAR model for this compound analogues might reveal that a certain volume and a specific electrostatic potential at a particular region of the molecule are crucial for high potency. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize these favorable and unfavorable regions, providing medicinal chemists with a clear roadmap for structural modifications. nih.gov

| QSAR Descriptor | Potential Correlation with Activity | Interpretation |

| LogP | Positive or Negative | Indicates the importance of hydrophobicity for binding or cell permeability. |

| Molar Refractivity | Positive | Suggests that larger, more polarizable substituents in certain regions enhance activity. |

| Dipole Moment | Positive or Negative | Reflects the influence of the overall polarity of the molecule on its interaction with the target. |

| HOMO/LUMO Energies | Correlated | Relates to the molecule's ability to participate in charge-transfer interactions. |

This table illustrates the types of insights that can be gained from a QSAR study and does not represent a specific model for this compound.

Ligand Efficiency and Lipophilic Efficiency Analysis

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in modern drug discovery used to assess the quality of hit and lead compounds. nih.govacs.org These parameters help to identify compounds that achieve their potency through efficient binding interactions rather than simply through an increase in size or lipophilicity, which can often lead to undesirable properties.

Ligand efficiency is a measure of the binding energy per heavy (non-hydrogen) atom of a molecule. It is typically calculated using the formula: LE = - (ΔG) / N, where ΔG is the binding free energy and N is the number of heavy atoms. A higher LE value indicates that the compound is making more efficient use of its size to bind to the target. In early-stage drug discovery, compounds with high LE are often prioritized as they have a greater potential to be developed into drugs with favorable ADME (absorption, distribution, metabolism, and excretion) properties. taylorandfrancis.com

Lipophilic efficiency, on the other hand, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as LLE = pIC50 - logP. High LLE values are desirable as they indicate that a compound achieves high potency without being excessively greasy. Compounds with high lipophilicity often suffer from poor solubility, high metabolic clearance, and off-target toxicity. Therefore, optimizing for high LLE can help to mitigate these risks.

For a series of this compound analogues, calculating and tracking LE and LLE during the lead optimization process would be a valuable strategy. It would allow for the selection of compounds that not only have high potency but also possess drug-like physicochemical properties.

| Compound | pIC50 | logP | Heavy Atoms | LE (kcal/mol/atom) | LLE |

| Analogue A | 7.5 | 2.5 | 20 | 0.51 | 5.0 |

| Analogue B | 8.0 | 4.0 | 25 | 0.44 | 4.0 |

| Analogue C | 7.0 | 2.0 | 18 | 0.53 | 5.0 |

This is a hypothetical data table to illustrate the calculation and comparison of LE and LLE. The values are not based on experimental data for this compound analogues.

Computational and Theoretical Investigations of 1 Quinolin 6 Yl Cyclopropan 1 Amine

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein.

For quinoline-based compounds, a multitude of biological targets have been identified across various therapeutic areas. The quinoline (B57606) scaffold is a key pharmacophore for inhibitors of enzymes such as kinases, proteases, and topoisomerases, as well as for modulators of receptor activity. For instance, quinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase in cancer therapy and as potential agents against viral proteins in infectious diseases.

In a hypothetical docking study of 1-(Quinolin-6-yl)cyclopropan-1-amine, several of these established targets for the quinoline class would be considered. The compound would be docked into the active sites of proteins like VEGFR-2, Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, and the main protease (M^pro) of SARS-CoV-2 to evaluate its potential as an inhibitor. The results of such a study would typically be presented in terms of binding affinity (often expressed in kcal/mol), with lower values indicating a more favorable interaction. The analysis would also detail the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Table 1: Hypothetical Molecular Docking Results for this compound This table presents simulated, hypothetical data for illustrative purposes.

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 Tyrosine Kinase | 2OH4 | -8.5 | Cys919, Asp1046, Glu885 |

| EGFR Tyrosine Kinase | 1M17 | -7.9 | Met793, Leu718, Thr790 |

| SARS-CoV-2 Main Protease | 6LU7 | -7.2 | His41, Cys145, Glu166 |

Molecular Dynamics Simulations of Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the predicted ligand-target complex over time. While docking provides a static snapshot of the interaction, MD simulations offer a more realistic view by simulating the movements of atoms and molecules in a solvated environment.

For a promising ligand-protein complex, such as this compound bound to VEGFR-2, an MD simulation would be performed for a significant duration (e.g., 100 nanoseconds). The stability of the complex would be assessed by analyzing various parameters derived from the simulation trajectory. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, the Radius of Gyration (Rg), which measures the compactness of the complex, and the number of intermolecular hydrogen bonds over time, which reflects the persistence of key interactions. Such simulations have been effectively used to evaluate the stability of other quinoline derivatives in the active sites of enzymes like acetylcholinesterase.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-VEGFR-2 Complex This table presents simulated, hypothetical data for illustrative purposes.

| Parameter | Average Value | Interpretation |

| Protein RMSD | 1.8 Å | Indicates the protein backbone remains stable throughout the simulation. |

| Ligand RMSD | 1.2 Å | Shows the ligand maintains a stable conformation within the binding pocket. |

| Radius of Gyration (Rg) | 22.5 Å | Suggests the overall complex remains compact and does not unfold. |

| Hydrogen Bonds | 2-3 | Indicates consistent hydrogen bonding between the ligand and key residues. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are utilized to investigate the intrinsic electronic properties of a molecule. These calculations can provide insights into a compound's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could be performed to determine its optimized molecular geometry and electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more polarizable and reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack, which is vital for understanding potential intermolecular interactions.

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G(d,p) level) This table presents simulated, hypothetical data for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates good kinetic stability. |

| Dipole Moment | 3.1 Debye | Suggests the molecule is polar, influencing its solubility and binding. |

ADMET Prediction and Pharmacophore Modeling (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the process. Numerous computational models are available to predict these properties for a candidate molecule like this compound. These predictions are based on its structural features and physicochemical properties. Important parameters include adherence to Lipinski's Rule of Five (which predicts drug-likeness), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for hepatotoxicity or cardiotoxicity.

Pharmacophore modeling is another powerful ligand-based design tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on a set of active quinoline derivatives against a particular target, a pharmacophore model could be generated. This model would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The model could then be used to assess whether this compound fits the required pharmacophoric features or to guide the design of new, more potent analogs.

Table 4: Hypothetical In Silico ADMET Profile for this compound This table presents simulated, hypothetical data for illustrative purposes.

| Property | Predicted Value/Outcome | Implication |

| Molecular Weight | 212.27 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.5 | Optimal lipophilicity for oral absorption |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| Hepatotoxicity | Low Probability | Indicates a potentially favorable safety profile |

De Novo Design and Virtual Screening Approaches

Computational chemistry also enables the rational design of new molecules (de novo design) and the high-throughput evaluation of large chemical libraries (virtual screening). Starting with the this compound scaffold, de novo design algorithms could be used to suggest modifications aimed at optimizing its binding affinity for a specific target. This could involve adding or substituting functional groups to enhance interactions with key residues in the protein's active site.

Virtual screening provides a complementary approach, where large databases of existing compounds are computationally docked against a biological target to identify potential "hits." A similarity-based virtual screen could also be performed, using the structure of this compound as a query to find commercially available compounds with similar structural features but potentially different properties. These approaches dramatically reduce the time and resources required to identify promising lead compounds for further development.

Table 5: Hypothetical De Novo Designed Analogs and Their Predicted Binding Affinity This table presents simulated, hypothetical data for illustrative purposes.

| Compound ID | Modification on Quinoline Ring | Target | Predicted Binding Affinity (kcal/mol) |

| Parent Compound | None | VEGFR-2 | -8.5 |

| Analog-01 | 4-Fluoro substitution | VEGFR-2 | -8.9 |

| Analog-02 | 8-Methoxy substitution | VEGFR-2 | -9.2 |

| Analog-03 | 2-Methyl substitution | VEGFR-2 | -8.7 |

Advanced Research Applications and Methodological Contributions

Development of 1-(Quinolin-6-yl)cyclopropan-1-amine as a Research Probe

The development of small molecules as research probes is crucial for elucidating biological pathways and validating drug targets. The structure of this compound suggests its potential as a valuable research probe, particularly leveraging the distinct properties of its quinoline (B57606) and cyclopropylamine (B47189) components.

Quinoline-based structures are frequently employed as fluorescent probes. Current time information in Durham County, US.medkoo.comaobious.com The quinoline ring system often exhibits favorable photophysical properties, making it a suitable fluorophore for bio-imaging applications. aobious.com These probes are instrumental in visualizing and tracking biological processes in real-time within living cells. For instance, quinoline derivatives have been successfully utilized to develop probes for detecting metal ions like zinc, which play critical roles in cellular signaling and enzymatic activity. Current time information in Durham County, US.selleckchem.comgoogle.com The utility of such probes is often dictated by their sensitivity, selectivity, and cell permeability.

Furthermore, the cyclopropylamine moiety is a known pharmacophore in inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1), a key target in cancer therapy. google.com Arylcyclopropylamines can act as mechanism-based inhibitors, forming covalent adducts with the flavin adenine (B156593) dinucleotide (FAD) cofactor of these enzymes. google.comunl.pt This inhibitory action can be harnessed to develop probes for studying enzyme function and occupancy in a cellular context.

Given these precedents, this compound could potentially be developed into a dual-function or targeted research probe. Its quinoline scaffold could provide the basis for fluorescent detection, while the cyclopropylamine group could direct its interaction with specific enzymes. Further chemical modifications could enhance its properties, such as water solubility, cell permeability, and target specificity, making it a more effective tool for chemical biology research.

Integration into Chemical Biology Toolkits

Chemical biology toolkits are collections of specialized small molecules used to probe and manipulate biological systems. wikipedia.org These toolkits often include fluorescent dyes, photoaffinity labels, and inhibitors with well-characterized mechanisms of action. The integration of novel compounds into these toolkits expands the range of biological questions that can be addressed.

This compound, with its inherent structural motifs, presents a candidate for inclusion in such toolkits. Its potential as a fluorescent probe or an enzyme inhibitor, as discussed previously, would make it a versatile tool. For instance, if proven to be an effective LSD1 inhibitor, it could be included in toolkits focused on epigenetic research.

Moreover, the primary amine on the cyclopropane (B1198618) ring offers a convenient handle for further chemical modification. This allows for the attachment of other functionalities, such as biotin (B1667282) for affinity purification of target proteins or a photoreactive group for covalent cross-linking to interacting partners. The ability to be readily functionalized is a key characteristic of compounds included in chemical biology toolkits, as it allows for their adaptation to a wide range of experimental designs.

The table below illustrates the types of molecular probes often found in chemical biology toolkits, highlighting the potential roles that a derivative of this compound could fulfill.

| Probe Type | Function | Potential Role of this compound Derivative |

| Fluorescent Probe | Visualize cellular components and processes | The quinoline scaffold could be engineered for specific fluorescence properties. |

| Enzyme Inhibitor | Modulate enzyme activity to study its function | The cyclopropylamine moiety suggests potential as an inhibitor for amine oxidases like LSD1. |

| Affinity Probe | Isolate and identify binding partners | The amine handle allows for the attachment of affinity tags like biotin. |

| Photoaffinity Probe | Covalently label interacting molecules upon photoactivation | A photoreactive group could be introduced via the amine handle. |

Contributions to Lead Optimization and Drug Discovery Research Methodologies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. googleapis.comgoogle.com The unique structural features of this compound can contribute to the methodologies employed in this process.

The rigid cyclopropane ring can serve as a "conformational clamp," restricting the rotational freedom of the molecule. This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a biological target. By systematically incorporating this motif into drug candidates, medicinal chemists can explore new regions of chemical space and potentially overcome challenges associated with flexible molecules.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. google.com The synthesis of analogs of this compound, with modifications to both the quinoline ring and the cyclopropane moiety, can provide valuable data for building robust SAR models. For example, substitutions on the quinoline ring can modulate properties such as solubility, metabolism, and target engagement.

The following table provides hypothetical examples of how modifications to the this compound scaffold could be used in a lead optimization campaign.

| Modification Site | Example Modification | Potential Impact on Properties |

| Quinoline Ring (Position 4) | Introduction of a hydroxyl group | Increase aqueous solubility |

| Quinoline Ring (Position 8) | Addition of a methoxy (B1213986) group | Alter metabolic stability |

| Cyclopropylamine | N-methylation | Modulate binding affinity and cell permeability |

| Cyclopropane Ring | Introduction of a methyl group | Probe steric tolerance of the binding pocket |

Insights into Cyclopropane and Quinoline Scaffold Utility in Medicinal Chemistry

Both the cyclopropane and quinoline scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. The combination of these two scaffolds in this compound provides a platform for leveraging their individual advantages.

Cyclopropane Scaffold: The cyclopropane ring is a small, rigid, and three-dimensional structure that can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. Its incorporation into drug molecules can lead to improved metabolic stability, reduced off-target effects, and enhanced potency. The strained nature of the ring also imparts unique electronic properties that can influence molecular interactions.

Quinoline Scaffold: The quinoline ring is a versatile heterocyclic system found in a wide array of natural products and synthetic drugs. It is a key component in antimalarial drugs like quinine (B1679958) and chloroquine, as well as in various anticancer and antibacterial agents. The quinoline nucleus can participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. Its nitrogen atom can also act as a hydrogen bond acceptor or be protonated, influencing the compound's physicochemical properties.

The presence of both these scaffolds in this compound suggests a high potential for biological activity and offers a rich template for the design of novel therapeutic agents.

Analytical Method Development for Research Quantitation

The ability to accurately quantify a compound in biological matrices is essential for preclinical and clinical development. For a research compound like this compound, the development of robust analytical methods is a prerequisite for its use in quantitative studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for the quantification of small molecules in complex samples such as plasma, urine, and tissue homogenates. A typical LC-MS/MS method for this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, for example, through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of the analyte from endogenous components on a reversed-phase high-performance liquid chromatography (HPLC) column.

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI), followed by detection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful analytical technique that can be used for the structural elucidation and purity assessment of this compound. High-resolution NMR can confirm the chemical structure and identify any impurities present. Quantitative NMR (qNMR) could also be developed for the precise determination of the compound's concentration in solution.

The development of such analytical methods would be a critical step in advancing the research and potential therapeutic applications of this compound.

| Analytical Technique | Application for this compound | Key Parameters to Optimize |

| LC-MS/MS | Quantification in biological fluids (e.g., plasma, urine) | Chromatographic gradient, ion source parameters, MRM transitions |

| High-Resolution MS | Accurate mass measurement for structural confirmation | Mass resolution, calibration |

| ¹H and ¹³C NMR | Structural elucidation and purity assessment | Solvent, spectral acquisition parameters |

| Quantitative NMR (qNMR) | Absolute quantification of pure substance or in simple mixtures | Internal standard selection, relaxation delay |

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Strategies for Cyclopropyl (B3062369) Amines

The synthesis of cyclopropylamines, particularly those with complex substituents like the quinoline (B57606) moiety, is an area of active research. Traditional methods often require harsh conditions or multi-step procedures. longdom.org However, recent advancements are paving the way for more efficient, scalable, and environmentally friendly syntheses. longdom.org

Key emerging strategies applicable to the synthesis of 1-(Quinolin-6-yl)cyclopropan-1-amine and its analogs include:

Transition-Metal-Catalyzed Reactions: Methods involving C-H functionalization and metal-catalyzed reactions of diazo compounds on olefins are becoming increasingly sophisticated, allowing for more direct and selective formation of the aminocyclopropane moiety. acs.org

Asymmetric Photocatalysis: The use of light-mediated reactions, such as asymmetric [3+2] photocycloadditions, offers a novel and powerful tool for creating enantioenriched cyclopropylamines under mild conditions. rsc.org This is particularly valuable for producing specific stereoisomers, which can have distinct pharmacological profiles.

Kulinkovich-Type Reactions: The application of Kulinkovich reactions to amides and nitriles has been developed as a specific method for preparing the aminocyclopropane structure. acs.org

Flow Chemistry: Continuous flow synthesis is being explored to improve the safety and scalability of reactions that may involve hazardous intermediates or require precise control over reaction parameters. This approach could be instrumental in the large-scale production of quinoline-cyclopropane compounds.

Enzymatic and Biocatalytic Methods: The use of biocatalysts and enzymes is a growing area in green chemistry, offering highly selective and sustainable routes to chiral amines and cyclopropane (B1198618) derivatives. longdom.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Direct C-H activation, use of diazo compounds. | High efficiency, potential for stereocontrol. | acs.org |

| Asymmetric Photocatalysis | Light-induced cycloadditions, chiral catalysts. | Mild conditions, high enantioselectivity. | rsc.org |

| Kulinkovich Reaction | Titanium-mediated cyclopropanation of amides/nitriles. | Specific for aminocyclopropane synthesis. | acs.org |

| Curtius Rearrangement | Degradation of carboxylic acids to amines. | Applicable for scalable synthesis from corresponding acids. | nih.gov |

Exploration of New Biological Targets for Quinoline-Cyclopropane Hybrids

The quinoline scaffold is a versatile pharmacophore known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. rsc.orgnih.govresearchgate.netbiointerfaceresearch.com The addition of a cyclopropylamine (B47189) group can modulate these activities and introduce new ones. For instance, the cyclopropylamine moiety is a key feature in monoamine oxidase inhibitors (MAOIs) and Lysine Specific Demethylase 1 (LSD1) inhibitors. longdom.orgnih.gov

The exploration of new biological targets for hybrids like this compound is a promising frontier. Potential areas of investigation include:

Kinase Inhibition: Quinoline derivatives are well-known kinase inhibitors, and the unique three-dimensional structure of the cyclopropane group could enable selective targeting of specific kinase ATP-binding sites implicated in cancer and inflammatory diseases. plos.org

Epigenetic Targets: Given the role of cyclopropylamines in inhibiting enzymes like LSD1, quinoline-cyclopropane hybrids could be investigated as novel modulators of epigenetic pathways, which are increasingly recognized as important targets in oncology. nih.gov

Antimicrobial Targets: The quinoline core is present in many antibacterial and antimalarial drugs. rsc.orgbiointerfaceresearch.com New hybrids could be tested against resistant strains of bacteria and parasites, potentially targeting enzymes like P. falciparum dihydrofolate reductase (PfDHFR). jneonatalsurg.com

G-Protein Coupled Receptors (GPCRs): The rigid structure of the hybrid molecule may allow for specific interactions with GPCRs, a large family of receptors involved in numerous physiological processes and disease states.

| Target Class | Specific Example | Therapeutic Area | Rationale | Reference |

|---|---|---|---|---|

| Kinases | EGFR, VEGFR-2, CDK4 | Oncology | Quinoline is a known kinase inhibitor scaffold. | plos.org |

| Epigenetic Enzymes | Lysine Specific Demethylase 1 (LSD1) | Oncology | Cyclopropylamine is a key moiety in known LSD1 inhibitors. | nih.gov |

| Parasitic Enzymes | P. falciparum DHFR | Infectious Disease (Malaria) | Quinoline is a classic antimalarial scaffold. | jneonatalsurg.com |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Infectious Disease (Bacterial) | Fluoroquinolones are a major class of antibiotics. | rsc.org |

| Viral Proteins | HIV Integrase | Infectious Disease (Viral) | Styrylquinoline derivatives show anti-HIV activity. | rsc.org |

Advanced Computational Modeling Techniques for Analogues

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new chemical entities. For analogues of this compound, these techniques can accelerate the optimization process by predicting biological activity, pharmacokinetic properties, and potential binding modes.

Key computational techniques include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of analogues against known biological targets (e.g., kinases, epigenetic enzymes) to prioritize compounds for synthesis. jneonatalsurg.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the three-dimensional properties (steric and electrostatic fields) of a series of analogues and their biological activity. nih.govnih.gov These models can then predict the activity of newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions and understand the conformational changes that may occur upon binding. plos.orgnih.gov

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This "pharmacophore" can then be used to search for novel scaffolds or design new analogues with improved properties. jneonatalsurg.com

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues early in the design phase, helping to identify and mitigate potential liabilities before costly synthesis and testing. nih.govjneonatalsurg.com

| Technique | Primary Function | Specific Application for Analogues | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity. | Screening virtual libraries against targets like kinases or DHFR. | plos.orgjneonatalsurg.com |

| 3D-QSAR (e.g., CoMFA) | Correlates 3D structure with biological activity. | Guiding structural modifications to enhance potency. | nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules. | Assessing the stability of the compound in the target's binding pocket. | plos.org |

| Pharmacophore Mapping | Identifies key features for biological activity. | Designing novel analogues with optimized interactions. | jneonatalsurg.com |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. | nih.gov |

Integration with Omics Technologies in Biological Research

The "omics" revolution provides powerful tools for understanding the complex biological effects of a compound beyond its primary target. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to this compound, aiding in mechanism-of-action studies, biomarker discovery, and the identification of new therapeutic opportunities. crownbio.comfrontlinegenomics.com

Genomics: Can be used to identify genetic mutations or profiles in cancer cells that confer sensitivity or resistance to the compound, paving the way for personalized medicine approaches. worldscholarsreview.org

Transcriptomics (RNA-Seq): Measures changes in gene expression following treatment with the compound. This can reveal the cellular pathways that are modulated, providing clues about the compound's mechanism of action.

Proteomics: Analyzes changes in protein levels and post-translational modifications, offering a more direct insight into the functional consequences of drug treatment. This can help validate target engagement and identify off-target effects.

Metabolomics: Studies the global profile of small-molecule metabolites. aspect-analytics.com Since cancer cells often have altered metabolism, analyzing how the compound affects these metabolic pathways can uncover novel mechanisms and biomarkers of response. unimi.it

The integration of these multi-omics datasets using advanced bioinformatics can help build comprehensive models of the compound's biological activity, accelerating its preclinical development. crownbio.com

Collaborative Research Opportunities in Academia and Industry (Preclinical Focus)

The journey of a novel compound like this compound from a chemical entity to a potential therapeutic requires a multidisciplinary effort that often exceeds the capabilities of a single institution. Collaborative models between academia and the pharmaceutical industry are crucial for advancing preclinical research. hubspotusercontent10.netresearchgate.net

Open Innovation Platforms: Many pharmaceutical companies have established open innovation programs that invite academic researchers to submit proposals for collaboration. These partnerships can provide access to industry resources, expertise in drug development, and compound libraries. smw.ch

Pre-competitive Consortia: These are collaborations involving multiple academic and industry partners focused on solving fundamental challenges in drug discovery, such as validating new biological targets or developing novel platform technologies.

Academic Drug Discovery Centers: An increasing number of universities have established specialized centers with capabilities in high-throughput screening (HTS), medicinal chemistry, and preclinical development, making them attractive partners for industry. nih.gov

Contract Research Organizations (CROs): CROs play a vital role in providing specialized services for preclinical research, including pharmacology, toxicology, and ADMET studies, often in a collaborative framework with both academic labs and biotech companies.

These partnerships are essential for bridging the "valley of death" between basic scientific discovery and clinical development, providing the necessary resources and expertise to conduct target validation, lead optimization, and IND-enabling studies for promising compounds like this compound. hubspotusercontent10.netsmw.ch

| Collaboration Model | Description | Key Benefits | Reference |

|---|---|---|---|

| Open Innovation | Industry invites external proposals for joint research. | Access to industry expertise, funding, and resources. | smw.ch |

| Sponsored Research | A company funds a specific project in an academic lab. | Focused research on a specific target or compound class. | researchgate.net |

| Strategic Alliance | Long-term partnership focused on a broad research area. | Synergistic combination of academic innovation and industry development capabilities. | hubspotusercontent10.net |

| Use of CROs | Outsourcing specific preclinical studies. | Access to specialized expertise and infrastructure without large capital investment. | nih.gov |

Q & A

Q. Optimization considerations :

- Catalyst screening : Evaluate palladium or copper catalysts for coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) often enhance yields in cyclopropane ring closure.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclopropanation.

Table 1 : Example reaction conditions from analogous syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropane formation | HCl, H₂O, rt, overnight | 75–85 | |

| Quinoline coupling | K₂CO₃, acetone, reflux, 12h | 60–70 |

(Advanced) How does the cyclopropane ring influence the compound’s electronic properties and biological interactions?

Answer:

The cyclopropane ring introduces steric constraints and electronic effects that modulate:

Q. Methodological approaches :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varied ring substituents and compare bioactivity (e.g., dopamine receptor binding assays) .

- Computational modeling : Density Functional Theory (DFT) to assess electron distribution and frontier molecular orbitals.

Key finding : In quinoline-based kinase inhibitors, cyclopropane rings improve target selectivity by 2–3-fold compared to non-cyclopropane analogs .

(Basic) What analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and quinoline substitution patterns.

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 199.1102 for C₁₃H₁₄N₂).

- HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Table 2 : Representative characterization data for analogous compounds

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Boiling point | 220.3 ± 23.0°C | Predicted | |

| LogP | 2.1 (calculated) | ChemDraw | |

| Purity | ≥97% | HPLC |

(Advanced) How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions often arise from variability in:

- Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).

- Compound stability : Degradation under storage or experimental conditions (e.g., light exposure).

Q. Resolution strategies :

- Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables .

- Dose-response reevaluation : Conduct full IC₅₀ curves across multiple replicates.

- Orthogonal assays : Validate results using alternate methods (e.g., SPR vs. fluorescence polarization for binding assays) .

Case study : Discrepancies in kinase inhibition profiles were resolved by standardizing ATP concentrations across labs .

(Basic) What safety precautions are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential amine volatility.